3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride
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Overview
Description
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its unique structure, which includes dimethylamino groups and a propan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving aromatic amines and aldehydes.
Introduction of dimethylamino groups: This step usually involves nucleophilic substitution reactions using dimethylamine.
Addition of the propan-2-yl group: This can be done through alkylation reactions using isopropyl halides.
Formation of the chloride salt: The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: This might involve the reduction of the acridine ring.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridine N-oxides, while substitution reactions could produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting replication and transcription processes. The dimethylamino groups enhance its binding affinity to nucleic acids, while the propan-2-yl group may influence its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Acridine orange: A well-known dye used in cell biology.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
60838-26-8 |
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Molecular Formula |
C20H26ClN3 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-10-propan-2-ylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C20H26N3.ClH/c1-14(2)23-19-12-17(21(3)4)9-7-15(19)11-16-8-10-18(22(5)6)13-20(16)23;/h7-14H,1-6H3;1H/q+1;/p-1 |
InChI Key |
RIPSMWMJIWAOGU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origin of Product |
United States |
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